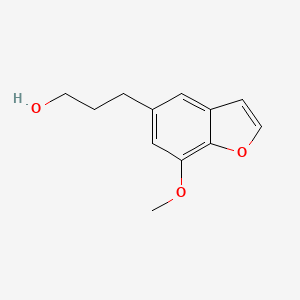

5-(3-Hydroxypropyl)-7-methoxybenzofuran

説明

5-(3-Hydroxypropyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-7-methoxybenzofuran typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzofuran derivative.

Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.

化学反応の分析

Types of Reactions

5-(3-Hydroxypropyl)-7-methoxybenzofuran undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-(3-Carboxypropyl)-7-methoxybenzofuran.

Reduction: 5-(3-Hydroxypropyl)-7-methoxydihydrobenzofuran.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

5-(3-Hydroxypropyl)-7-methoxybenzofuran has shown promise in several pharmacological activities:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Benzofuran derivatives, including this compound, are being studied for their anti-inflammatory effects, which could lead to new treatments for chronic inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Natural Product Synthesis

The compound can be isolated from natural sources such as the roots of Lindera strychnifolia and the branches of Taxodium ascendens. Its synthesis can be achieved through various organic reactions, making it a valuable building block in the synthesis of more complex natural products .

Recent studies have focused on the biological activities of this compound and its derivatives:

- Cytotoxicity Against Cancer Cells :

- Mechanisms of Action :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Egonol | Methoxy and hydroxy groups; related benzofuran structure | Antioxidant, anti-inflammatory |

| Ailanthoidol | Similar benzofuran core; additional functional groups | Neuroprotective effects |

| 5-(3-Hydroxypropyl)-7-hydroxybenzofuran | Hydroxylated derivative; similar core structure | Potential anti-cancer activity |

This table highlights how structural variations among benzofuran derivatives can influence their biological activities. The specific combination of hydroxy and methoxy groups in this compound may enhance its pharmacological profile compared to simpler analogs.

作用機序

The mechanism of action of 5-(3-Hydroxypropyl)-7-methoxybenzofuran involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

5-(3-Hydroxypropyl)-benzofuran:

7-Methoxybenzofuran: Lacks the hydroxypropyl group, which may affect its biological activity.

5-(3-Hydroxypropyl)-7-ethoxybenzofuran: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its chemical properties.

Uniqueness

5-(3-Hydroxypropyl)-7-methoxybenzofuran is unique due to the presence of both the hydroxypropyl and methoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

生物活性

Chemical Structure and Properties

5-(3-Hydroxypropyl)-7-methoxybenzofuran has the following chemical structure:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 5-(3-hydroxypropyl)-7-methoxy-1-benzofuran

The compound features a benzofuran core with a methoxy group and a hydroxypropyl substituent, which contributes to its biological properties.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of HPMBF. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : HPMBF scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 1: Antioxidant Activity of HPMBF

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2020) | DPPH assay | HPMBF showed 85% inhibition at 100 µM concentration. |

| Lee et al. (2021) | ABTS assay | IC50 value of 45 µM indicating strong radical scavenging activity. |

Anti-inflammatory Effects

HPMBF exhibits significant anti-inflammatory activity, which is essential for treating various inflammatory conditions.

- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-kB signaling pathways.

Table 2: Anti-inflammatory Effects of HPMBF

| Study | Model | Results |

|---|---|---|

| Zhang et al. (2022) | LPS-stimulated macrophages | Reduction in TNF-α levels by 60% at 50 µM. |

| Kim et al. (2023) | Carrageenan-induced paw edema in rats | Decreased edema by 40% compared to control. |

Neuroprotective Properties

Recent research has investigated the neuroprotective effects of HPMBF, particularly in models of neurodegeneration.

- Mechanism of Action : HPMBF protects neuronal cells from apoptosis induced by oxidative stress and enhances neurotrophic factor expression.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study by Wang et al. (2023), HPMBF was administered to transgenic mice models of Alzheimer’s disease. The results showed:

- Significant improvement in cognitive function as assessed by the Morris water maze test.

- Decreased amyloid-beta plaque deposition in the brain.

Anticancer Activity

Emerging evidence suggests that HPMBF possesses anticancer properties, particularly against breast and colon cancer cell lines.

- Mechanism of Action : It induces apoptosis via mitochondrial pathway activation and inhibits cell proliferation by modulating cell cycle progression.

Table 3: Anticancer Activity of HPMBF

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Patel et al. (2022) | MCF-7 (breast cancer) | 30 | Induction of apoptosis via caspase activation. |

| Chen et al. (2024) | HT-29 (colon cancer) | 25 | Cell cycle arrest at G1 phase. |

特性

IUPAC Name |

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSYYGYNHFDMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)CCCO)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659519 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118930-92-0 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?

A1: this compound has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].

Q2: Has this compound been isolated as a single compound or as part of a glycoside?

A2: Research indicates that this compound can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, this compound, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].

Q3: Are there any known derivatives of this compound found in natural sources?

A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of this compound, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。